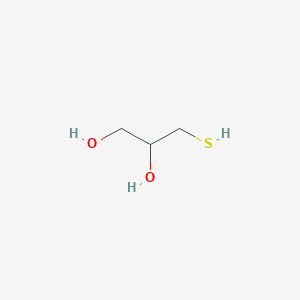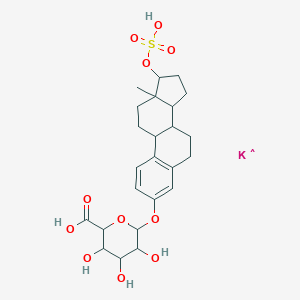
Ácido 1H-indazol-6-carboxílico
Descripción general
Descripción
1H-Indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals The structure of 1H-Indazole-6-carboxylic acid consists of a fused benzene and pyrazole ring with a carboxylic acid group at the sixth position
Aplicaciones Científicas De Investigación
1H-Indazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, 1H-Indazole-6-carboxylic acid is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and can be used as a tool compound in biochemical assays.
Medicine: Medicinally, 1H-Indazole-6-carboxylic acid derivatives have been investigated for their potential therapeutic effects. They have shown activity against various diseases, including cancer, inflammation, and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
Target of Action
1H-Indazole-6-carboxylic acid has been identified to target TTK kinase , a novel target pursued for cancer treatment . This kinase plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Mode of Action
The compound interacts with its target, TTK kinase, through a process that involves systematic optimization supported by computer modeling . This interaction leads to the inhibition of the kinase, thereby affecting the cell growth and survival pathways.
Biochemical Pathways
The primary biochemical pathway affected by 1H-Indazole-6-carboxylic acid is the cell growth and survival pathway . By inhibiting TTK kinase, the compound disrupts this pathway, leading to potential anti-cancer effects.
Result of Action
The inhibition of TTK kinase by 1H-Indazole-6-carboxylic acid results in the disruption of cell growth and survival pathways . This disruption can lead to the inhibition of cell growth, particularly in cancer cells. For instance, one compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action of 1H-Indazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the solvent used can affect the chemical shifts of the compound . .
Análisis Bioquímico
Biochemical Properties
It is known that indazole derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of 1H-Indazole-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1H-Indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of oxidized derivatives of the indazole ring.
Reduction: Reduction of 1H-Indazole-6-carboxylic acid can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This process can lead to the formation of reduced indazole derivatives.
Substitution: Substitution reactions involve the replacement of a hydrogen atom on the indazole ring with other functional groups. Common reagents for substitution reactions include halogens, alkyl groups, and aryl groups. These reactions can be catalyzed by transition metals like palladium or copper .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted indazole compounds.
Comparación Con Compuestos Similares
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-4-carboxylic acid
- 1H-Indazole-5-carboxylic acid
Propiedades
IUPAC Name |
1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVTVVLMRHJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585471 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-91-6 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 704-91-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1H-Indazole-6-carboxylic acid in coordination chemistry?
A1: 1H-Indazole-6-carboxylic acid (H2L3) acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atoms. [] Research demonstrates its use in synthesizing coordination polymers, notably with copper(II). [] In the presence of copper(II) nitrate and ethanol, H2L3 forms a 2D coordination polymer, [Cu3(HL3)4(NO3)2(EtOH)2]·3(C6H6)·2(H2O), featuring the characteristic [Cu2(OAc)4] paddlewheel motif and 1D channels. [] This highlights the potential of H2L3 in constructing porous materials.
Q2: How does the position of the carboxylic acid group on the indazole ring influence the resulting copper(II) complexes?
A2: Comparing 1H-Indazole-6-carboxylic acid (H2L3) with its isomer, 1H-Indazole-7-carboxylic acid (H2L4), reveals intriguing structural differences in their copper(II) complexes. [] While H2L3 leads to the formation of a 2D coordination polymer, H2L4 yields a discrete complex, [Cu(HL4)2]·H2O·MeOH, where hydrogen bonding interactions between indazole dimers and water molecules create a 1D network. [] This difference suggests that the position of the carboxylic acid group significantly influences the coordination mode and packing arrangement within the crystal structure.
Q3: Have the photoluminescent properties of 1H-Indazole-6-carboxylic acid been investigated?
A3: Yes, 1H-Indazole-6-carboxylic acid has been used to synthesize coordination polymers with group 12 metals like zinc(II) and cadmium(II). [] Notably, the resulting compounds, [Zn(L)(H2O)]n (1) and [Cd2(HL)4]n (2), exhibit photoluminescence. [] Interestingly, their emission spectra resemble that of the free ligand, suggesting that ligand-centered π-π* electronic transitions are responsible for the observed luminescence. [] These findings were further supported by time-dependent density-functional theory (TD-DFT) calculations. [] This research indicates the potential of 1H-Indazole-6-carboxylic acid and its metal complexes in developing luminescent materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)








